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Compound of Interest

Compound Name:
(1S,2S)-2-Aminocyclohexanol

hydrochloride

Cat. No.: B088091 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

synthesis, and applications of (1S,2S)-2-Aminocyclohexanol hydrochloride. This chiral

compound is a valuable building block in asymmetric synthesis and a key structural motif in the

development of novel therapeutic agents.

Chemical Structure and Properties
(1S,2S)-2-Aminocyclohexanol hydrochloride is the hydrochloride salt of a specific

stereoisomer of 2-aminocyclohexanol. The "(1S,2S)" designation specifies the absolute

configuration at the two chiral centers, indicating a trans relationship between the amino and

hydroxyl groups on the cyclohexane ring.

Chemical Identifiers:

CAS Number: 13374-30-6[1][2][3]

Molecular Formula: C₆H₁₄ClNO[1][2][3]

Molecular Weight: 151.63 g/mol [1][2][3]

Structural Representation:
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Caption: 2D representation of (1S,2S)-2-Aminocyclohexanol hydrochloride.

Physicochemical Properties:
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Property Value Reference

Appearance
White to light beige crystalline

powder
[4]

Melting Point 186-190 °C [4]

Boiling Point
201.1 °C at 760 mmHg (for

free base)

Solubility Soluble in water [5]

Spectral Data:

While specific spectra for the (1S,2S) enantiomer are not readily available in all public

databases, representative data for trans-2-aminocyclohexanol hydrochloride indicates the

following key features:

¹H NMR (DMSO-d₆, 400 MHz): The spectrum would be expected to show complex multiplets

for the cyclohexyl protons. The protons attached to the carbons bearing the amino and

hydroxyl groups would appear as distinct signals, with their chemical shifts and coupling

constants providing information about the trans stereochemistry.[1]

IR Spectrum: The infrared spectrum would exhibit characteristic broad peaks corresponding

to the O-H and N-H stretching vibrations, typically in the range of 3200-3500 cm⁻¹. C-H

stretching and bending vibrations of the cyclohexane ring would also be present.[4]

Experimental Protocols
Synthesis of (1S,2S)-2-Aminocyclohexanol
Hydrochloride
A common and efficient method for the synthesis of enantiomerically pure trans-1,2-amino

alcohols is through the hydrolytic kinetic resolution of the corresponding N-protected amino

alcohol. A generalized protocol is as follows:

Materials:
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racemic trans-N-Boc-2-aminocyclohexanol

Lipase (e.g., from Candida antarctica)

Organic solvent (e.g., toluene)

Aqueous buffer

Hydrochloric acid (HCl)

Procedure:

Enzymatic Resolution: The racemic trans-N-Boc-2-aminocyclohexanol is dissolved in an

organic solvent. The lipase and an aqueous buffer are added to the mixture. The enzymatic

hydrolysis of one enantiomer of the N-Boc protected amino alcohol proceeds selectively,

leaving the desired (1S,2S) enantiomer unreacted.

Separation: After the reaction reaches approximately 50% conversion, the aqueous and

organic layers are separated. The unreacted (1S,2S)-N-Boc-2-aminocyclohexanol remains in

the organic layer.

Deprotection: The organic layer is concentrated, and the N-Boc protecting group is removed

by treatment with a strong acid, such as hydrochloric acid in an appropriate solvent (e.g.,

dioxane or methanol).

Isolation: The (1S,2S)-2-Aminocyclohexanol hydrochloride salt precipitates out of the

solution and can be collected by filtration, washed with a cold solvent, and dried under

vacuum.

Synthesis Workflow

Racemic trans-N-Boc-2-aminocyclohexanol Enzymatic Resolution (Lipase)Toluene/Buffer Separation~50% conversion (1S,2S)-N-Boc-2-aminocyclohexanol (in organic layer) N-Boc DeprotectionHCl Isolation (Filtration) (1S,2S)-2-Aminocyclohexanol hydrochloride (Product)

Click to download full resolution via product page
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Caption: Generalized workflow for the synthesis of (1S,2S)-2-Aminocyclohexanol
hydrochloride.

Applications in Asymmetric Synthesis
(1S,2S)-2-Aminocyclohexanol serves as a versatile chiral auxiliary, temporarily incorporated

into a prochiral substrate to direct the stereochemical outcome of a reaction.

Asymmetric Aldol Reaction
One of the prominent applications is in directing asymmetric aldol reactions. The chiral auxiliary

is first converted into a chiral oxazolidinone, which then directs the stereoselective addition of

an enolate to an aldehyde.

Generalized Experimental Workflow:

Formation of the Chiral Oxazolidinone: (1S,2S)-2-Aminocyclohexanol is reacted with a

carbonyl source (e.g., phosgene or a chloroformate) to form the corresponding

oxazolidinone.

N-Acylation: The oxazolidinone is then acylated with an acyl chloride or anhydride to attach

the desired enolate precursor.

Enolate Formation: A strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) is

used to deprotonate the α-carbon of the acyl group, forming a chiral enolate.

Aldol Addition: The chiral enolate is reacted with an aldehyde at low temperature. The steric

bulk of the chiral auxiliary directs the aldehyde to approach from a specific face of the

enolate, leading to a diastereoselective aldol addition.

Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved from the aldol adduct,

typically by hydrolysis, to yield the enantiomerically enriched β-hydroxy acid or ester and

recover the auxiliary.
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Asymmetric Aldol Reaction Workflow

(1S,2S)-2-Aminocyclohexanol

Chiral Oxazolidinone Formation

N-Acylation

Chiral Enolate Formation (LDA)

Diastereoselective Aldol Addition (Aldehyde, -78 °C)

Auxiliary Cleavage (Hydrolysis)

Enantiomerically Enriched β-Hydroxy Acid/Ester Recovered Chiral Auxiliary
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Caption: Workflow for an asymmetric aldol reaction using a (1S,2S)-2-aminocyclohexanol-

derived auxiliary.
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Role in Drug Development: Targeting Tyrosine-
Protein Kinase SYK
Derivatives of aminocyclohexanol have been investigated as potential inhibitors of tyrosine-

protein kinase SYK (Spleen Tyrosine Kinase). SYK is a non-receptor tyrosine kinase that plays

a crucial role in the signaling pathways of various immune cells.[6] Dysregulation of SYK

activity is implicated in autoimmune diseases and certain cancers.

Mechanism of SYK Inhibition:

Inhibitors of SYK, including those with aminocyclohexanol scaffolds, typically function by

binding to the ATP-binding site of the kinase domain.[6] This competitive inhibition prevents the

phosphorylation of SYK and its downstream targets, thereby blocking the signal transduction

cascade.

Signaling Pathway Overview:

Receptor Activation: The signaling cascade is initiated by the activation of immune receptors,

such as the B-cell receptor (BCR).

SYK Recruitment and Activation: Upon receptor engagement, SYK is recruited to the cell

membrane and is activated through phosphorylation.

Downstream Signaling: Activated SYK phosphorylates a variety of downstream effector

molecules, including phospholipase C gamma 2 (PLCγ2) and Bruton's tyrosine kinase (BTK).

Cellular Response: This signaling cascade ultimately leads to cellular responses such as

proliferation, differentiation, and the production of inflammatory cytokines.

Inhibition: Aminocyclohexanol-based inhibitors block the kinase activity of SYK, thus

interrupting this signaling pathway and mitigating the associated cellular responses.
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SYK Signaling Pathway and Inhibition
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Caption: Simplified diagram of the SYK signaling pathway and the point of inhibition by

aminocyclohexanol derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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